An In-depth Technical Guide to the Chemical Properties of 2-Amino-4,6-dimethoxybenzoic acid
An In-depth Technical Guide to the Chemical Properties of 2-Amino-4,6-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-4,6-dimethoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its structural characteristics, physicochemical properties, and provides an illustrative synthesis protocol. Furthermore, it touches upon its potential biological activities and applications in medicinal chemistry and materials science.
Introduction
2-Amino-4,6-dimethoxybenzoic acid, also known as 4,6-dimethoxyanthranilic acid, is an aromatic organic compound with the chemical formula C₉H₁₁NO₄.[1][2] Its structure, featuring a benzoic acid core with an amino group and two methoxy groups, makes it a versatile building block in organic synthesis.[1][3] This guide aims to consolidate the available technical data on this compound, presenting it in a clear and accessible format for researchers and professionals in the field.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-Amino-4,6-dimethoxybenzoic acid are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Table 1: General and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-amino-4,6-dimethoxybenzoic acid | [2] |
| CAS Number | 21577-57-1 | [1][2] |
| Molecular Formula | C₉H₁₁NO₄ | [1][2] |
| Molecular Weight | 197.19 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol and water. | [4] |
| XLogP3-AA | 1.3 | [5] |
Table 2: Spectroscopic Data (Predicted/Reference)
| Spectroscopy | Data |
| ¹H NMR | Predicted shifts for similar compounds suggest signals for aromatic protons, methoxy protons, amino protons, and a carboxylic acid proton. |
| ¹³C NMR | Expected signals include those for aromatic carbons, methoxy carbons, and a carbonyl carbon from the carboxylic acid group. |
| Mass Spectrometry | The molecular ion peak [M]+ is expected at m/z 197. Common fragmentation patterns for benzoic acids involve the loss of -OH (M-17) and -COOH (M-45) groups.[6] |
| Infrared (IR) | Characteristic peaks are expected for N-H stretching of the amino group, C-H stretching of aromatic and methoxy groups, C=O stretching of the carboxylic acid, and C-O stretching of the ether groups. |
Synthesis
Illustrative Experimental Protocol: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid
This protocol is adapted from a known synthesis of 2-amino-4,5-dimethoxybenzoic acid.[7]
Materials:
-
Methyl 4,5-dimethoxy-2-nitrobenzoate
-
Potassium hydroxide (KOH)
-
Glacial acetic acid
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Water
-
Standard laboratory glassware and equipment
Procedure:
-
Hydrolysis: Dissolve KOH pellets in ice water. Add methyl 4,5-dimethoxy-2-nitrobenzoate to the solution. Heat the suspension to 70 °C. The reaction progress can be monitored by HPLC.
-
Neutralization: After completion of the reaction, cool the solution to room temperature and adjust the pH to 6.6 with glacial acetic acid.
-
Hydrogenation: The resulting suspension is hydrogenated at 50 °C and 3.5 bar pressure using a 10% Pd/C catalyst.
-
Isolation: Upon completion of the hydrogenation, the solution is filtered. The pH of the filtrate is adjusted to 5.1 with glacial acetic acid under an inert atmosphere.
-
Crystallization and Drying: The formed suspension is stirred at room temperature, then cooled to 5 °C. The product is collected by filtration, washed with ice water, and dried in a vacuum oven.
Synthesis Workflow Diagram
Caption: Illustrative workflow for the synthesis of a dimethoxy-substituted aminobenzoic acid.
Reactivity and Biological Activity
2-Amino-4,6-dimethoxybenzoic acid possesses several functional groups that dictate its chemical reactivity. The amino group can undergo diazotization and subsequent reactions, while the carboxylic acid group can be converted to esters, amides, or acid chlorides. The aromatic ring is susceptible to electrophilic substitution, with the directing effects of the amino and methoxy groups influencing the position of substitution.
Research suggests that 2-Amino-4,6-dimethoxybenzoic acid exhibits potential biological activities, including anti-inflammatory and analgesic properties.[1] Its structural features may allow it to interact with various biological targets, such as enzymes and receptors, potentially modulating pathways related to inflammation and pain.[1] However, specific signaling pathways directly modulated by this compound have not been elucidated in the available literature.
Hypothetical Mechanism of Action Diagram
Given the lack of specific signaling pathway information, the following diagram illustrates a hypothetical mechanism of action based on its potential as an enzyme inhibitor, a common mode of action for structurally similar compounds.
Caption: A hypothetical mechanism of action for 2-Amino-4,6-dimethoxybenzoic acid as an enzyme inhibitor.
Applications
The primary application of 2-Amino-4,6-dimethoxybenzoic acid is as a key intermediate in the pharmaceutical industry.[3] Its versatile structure allows for its incorporation into more complex molecules with potential therapeutic applications.[3] It is also used in chemical research as a starting material for the synthesis of novel organic compounds and in materials science for the development of new polymers and resins.[3]
Safety Information
2-Amino-4,6-dimethoxybenzoic acid should be handled with care in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Amino-4,6-dimethoxybenzoic acid is a valuable chemical compound with significant potential in drug discovery and materials science. This technical guide has summarized its core chemical properties, provided an illustrative synthesis protocol, and discussed its potential biological activities. Further research is warranted to fully elucidate its specific mechanisms of action and to explore its full range of applications.
References
- 1. Buy 2-Amino-4,6-dimethoxybenzoic acid | 21577-57-1 | 95% [smolecule.com]
- 2. rsc.org [rsc.org]
- 3. All about the 2-amino-4, 6-dimethoxybenzoic acid [tylonpharma.in]
- 4. Page loading... [guidechem.com]
- 5. 2-Amino-4,6-dimethoxybenzoic acid | C9H11NO4 | CID 11658456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
